4-Allylphenyl acetate

Fish anesthesia GABAA receptor Natural anesthetic screening

4-Allylphenyl acetate (synonym: chavicol acetate) is a phenylpropanoid ester composed of a benzene ring bearing a 4-allyl substituent and an acetate moiety attached to the phenolic oxygen (molecular formula C₁₁H₁₂O₂, molecular weight 176.21 g/mol). It occurs naturally as a major constituent (25.97%) of Alpinia galanga (greater galangal) essential oil and can be synthesized via acetylation of 4-allylphenol (chavicol).

Molecular Formula C11H12O2
Molecular Weight 176.21 g/mol
CAS No. 61499-22-7
Cat. No. B1297866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Allylphenyl acetate
CAS61499-22-7
Molecular FormulaC11H12O2
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC=C(C=C1)CC=C
InChIInChI=1S/C11H12O2/c1-3-4-10-5-7-11(8-6-10)13-9(2)12/h3,5-8H,1,4H2,2H3
InChIKeyAXHHVVBUOKYKJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Allylphenyl acetate (CAS 61499-22-7) – Baseline Identity and Core Characteristics for Research Procurement


4-Allylphenyl acetate (synonym: chavicol acetate) is a phenylpropanoid ester composed of a benzene ring bearing a 4-allyl substituent and an acetate moiety attached to the phenolic oxygen (molecular formula C₁₁H₁₂O₂, molecular weight 176.21 g/mol) [1]. It occurs naturally as a major constituent (25.97%) of Alpinia galanga (greater galangal) essential oil [2] and can be synthesized via acetylation of 4-allylphenol (chavicol) [3]. The compound’s dual functionality – an ester-protected phenol and a terminal allyl group – underpins its distinct reactivity, chromatographic behavior, and biological profile relative to closely related analogs.

Workflow Natural product screening and assay standardization
Selection Context Differentiated phenylpropanoid probe with masked phenol
Key Attribute Dual-function ester: orthogonal protection and allyl reactivity

Why 4-Allylphenyl Acetate Cannot Be Replaced by Generic Allylphenol or Allylanisole Analogs


Substituting 4-allylphenyl acetate with its parent phenol (4-allylphenol) or its methyl ether (4-allylanisole) introduces marked changes in volatility, hydrogen-bonding capacity, and metabolic stability that directly compromise assay reproducibility and synthetic utility . The acetate ester elevates the boiling point by approximately 14 °C versus 4-allylphenol and increases the GC retention index by roughly 155 units versus 4-allylanisole, fundamentally altering separation and detection parameters [1]. Moreover, the acetyl group masks the phenolic –OH, preventing unwanted oxidation or phase-II conjugation during in vivo studies, while still permitting selective allyl-group transformations that the free phenol cannot tolerate [2]. These differences mean that even minor structural permutations yield compounds with non-overlapping property profiles, making generic interchange scientifically unsound.

Target 4-Allylphenyl acetate
vs.
Substitute 4-Allylphenol (chavicol)
Risk Phenol oxidation and conjugation profile may shift in vivo model context
Target 4-Allylphenyl acetate
vs.
Substitute 4-Allylanisole (estragole)
Risk GC retention and volatility differences may compromise analytical resolution
Target 4-Allylphenyl acetate
vs.
Substitute Eugenyl acetate
Risk Fragrance regulatory classification may not transfer; review use context

4-Allylphenyl Acetate – Quantitative Differentiation Evidence for Scientific Selection


Anesthetic Induction and Recovery Kinetics in Koi Carp: Head-to-Head Comparison with 1,8-Cineole and Methyl Eugenol

In a controlled in vivo study on Cyprinus carpio (koi carp), 4-allylphenyl acetate exhibited a distinct kinetic profile: longer induction time and shorter recovery time compared with 1,8-cineole. In silico docking to the benzodiazepine site of the GABAA receptor model gave a binding energy (ΔGbind) of −5.67 kcal mol⁻¹ and an inhibitory constant (Ki) of 70.30 μM, placing it between methyl eugenol (ΔGbind −6.10 kcal mol⁻¹, Ki 33.84 μM) and 1,8-cineole (ΔGbind −5.39 kcal mol⁻¹, Ki 112.40 μM) [1].

Anesthetic kinetics
Head-to-head
ΔGbind = −5.67 kcal mol⁻¹; Ki = 70.30 μM. Longer induction, shorter recovery vs. 1,8-cineole.
Reported intermediate GABAA binding and recovery context in koi carp model
In silico docking and in vivo assay; 25–27 °C
Fish anesthesia GABAA receptor Natural anesthetic screening

Mammalian GABAA Receptor Modulation: Functional Selectivity of 4-Allylphenyl Acetate vs. Methyl Eugenol in Rat Cortical Membranes

In a [³H]muscimol binding assay using rat cortical membranes, 4-allylphenyl acetate showed no positive allosteric modulation of GABAA receptors, whereas methyl eugenol produced significant positive modulation at the highest tested concentration [1]. This functional dichotomy indicates that the acetate ester substitution eliminates the GABAergic potentiating activity observed with the methyl ether analog in mammalian tissue.

Mammalian GABAA modulation
Head-to-head
Inactive positive allosteric modulator vs. active modulation by methyl eugenol.
Reported species-specific functional dichotomy in rat cortical membrane assay
[³H]muscimol binding assay; qualitative absence of modulation
Mammalian GABAA receptor Electrophysiology Positive allosteric modulation

Gas Chromatographic Retention Index: Differentiating 4-Allylphenyl Acetate from 4-Allylanisole (Estragole) on HP-5MS

On an HP-5MS capillary column, 4-allylphenyl acetate exhibits a Kovats retention index (RI) of 1350.6 [1], compared with an RI of approximately 1195 for the closely related 4-allylanisole (estragole) [2]. The ΔRI of ~155 units confirms that the acetate functionality substantially increases stationary-phase interaction, enabling unambiguous chromatographic resolution of the two compounds.

GC retention index
Cross-study
RI = 1350.6 vs. 4-allylanisole RI ≈ 1195 (ΔRI ≈ 155 units).
Supports unambiguous chromatographic resolution on HP-5MS column
Linear temp program: 60 °C → 210 °C → 280 °C
GC-MS Kovats retention index Essential oil analysis

Boiling Point Differential: 4-Allylphenyl Acetate vs. 4-Allylphenol (Chavicol)

The predicted boiling point of 4-allylphenyl acetate at atmospheric pressure is 251.9 ± 19.0 °C , approximately 14 °C higher than the experimentally determined boiling point of 4-allylphenol (238 °C) [1]. The increase is attributable to the acetate group’s greater molecular weight and reduced capacity for intermolecular hydrogen bonding relative to the free phenol.

Boiling point differential
Class-level
251.9 ± 19.0 °C (predicted) vs. 4-allylphenol 238 °C (experimental).
~14 °C elevation may influence distillation process design
ACD/Labs Percepta prediction vs. literature; data to verify
Physicochemical properties Distillation Thermal stability

Compositional Abundance in Alpinia galanga Essential Oil: Benchmarking 4-Allylphenyl Acetate Against Co-Occurring Actives

In the essential oil of Alpinia galanga analyzed by GC-MS, 4-allylphenyl acetate represented 25.97% of the total oil composition, compared with 37.43% for 1,8-cineole and only 5.07% for methyl eugenol [1]. Its high relative abundance makes it a pragmatic quality-indicator compound for authenticating galangal oil and for ensuring batch-to-batch consistency in biological studies.

Compositional abundance
Head-to-head
25.97% of A. galanga oil; ranked second after 1,8-cineole (37.43%).
Supports use as a quality-indicator marker for botanical authentication
GC-MS of hydrodistilled rhizome oil; batch-dependent
Essential oil standardization Botanical quality marker Alpinia galanga

Safety-in-Use Classification: Regulatory Differentiation of 4-Allylphenyl Acetate from Fragrance-Approved Allylphenyl Esters

Industry safety databases classify chavicyl acetate (4-allylphenyl acetate) with the explicit recommendation “not for fragrance use” [1]. By contrast, many structurally similar allylphenyl derivatives (e.g., estragole, eugenyl acetate) are permitted for fragrance applications subject to concentration limits. This regulatory distinction directly impacts formulation freedom.

Fragrance-use status
Source review
Classified "not for fragrance use" vs. permitted allylphenyl ester analogs.
Regulatory distinction may restrict formulation context; review required
Industry self-regulation database; categorical exclusion
Fragrance safety Regulatory compliance IFRA standards

4-Allylphenyl Acetate – Evidence-Backed Application Scenarios for Research and Industrial Laboratories


Fish Anesthesia Protocol Development Requiring Balanced Onset–Recovery Kinetics

In aquaculture research, 4-allylphenyl acetate provides an intermediate anesthetic profile—longer induction than 1,8-cineole but shorter recovery—that is advantageous when rapid recovery is prioritized while still achieving surgical-plane anesthesia [1]. Its moderate GABAA binding (Ki ~70 μM) allows dose–response studies across a wider concentration window than the more potent methyl eugenol [1].

GABAergic Selectivity Screening Across Species

Because 4-allylphenyl acetate is inactive at mammalian GABAA receptors in [³H]muscimol binding assays [2], it serves as an ideal negative control when screening other phenylpropanoids for mammalian GABAergic activity. Its contrasting activity in fish [1] versus mammals [2] also makes it a tool compound for investigating species-specific receptor pharmacology.

Quality-Control Marker for Alpinia galanga Essential Oil Authentication

With a relative abundance of ~26% in authentic galangal oil [1] and a distinctive GC retention index of 1350.6 on HP-5MS [3], 4-allylphenyl acetate functions as a primary identity marker. QC laboratories can integrate its peak area percentage and retention index into monograph specifications for raw-material acceptance or rejection.

Synthetic Intermediate with Orthogonal Protecting-Group Strategy

The acetate ester masks the phenolic –OH while leaving the terminal allyl group free for further transformations (epoxidation, hydroboration, cross-metathesis) [4]. This orthogonal protection enables synthetic sequences that would be incompatible with the free phenol, making the compound a valuable building block in medicinal chemistry and natural product derivatization.

Application
Selection Property
Validation Focus
Fish anesthesia protocol development
Intermediate onset–recovery kinetics
Dose–response and recovery endpoint profiling
GABAergic selectivity screening
Species-dependent receptor activity
Negative control validation in mammalian assays
Essential oil QC marker
High abundance and distinct RI
Peak area and retention index acceptance criteria
Synthetic intermediate
Orthogonal phenol protection
Allyl-group transformation compatibility

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